molecular formula C24H26N4O3 B6535654 3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine CAS No. 1021230-29-4

3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine

Cat. No.: B6535654
CAS No.: 1021230-29-4
M. Wt: 418.5 g/mol
InChI Key: VBDDVFLIPMVXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is a chemical research compound designed for in vitro applications in investigative pharmacology. Its structure, featuring a piperazine core linked to a pyridazine ring, is characteristic of scaffolds explored in modern drug discovery, particularly for targeting kinase enzymes and G protein-coupled receptors (GPCRs) . This compound is of significant interest for early-stage research in areas such as neuroscience and oncology. The piperazine moiety is a prevalent feature in many bioactive molecules and approved therapeutics, often utilized to fine-tune physicochemical properties and serve as a scaffold for presenting key pharmacophoric groups . Furthermore, structurally related pyridazine-piperazine derivatives have been identified as potent antagonists for muscarinic acetylcholine receptors (mAChRs), indicating the potential of this chemotype in developing central nervous system (CNS)-active agents . The 2,6-dimethoxybenzoyl group is a sophisticated structural element frequently incorporated to modulate molecular shape and electronic properties, which can influence target binding affinity and selectivity. Applications & Research Value: • Chemical probe for studying protein kinase function and signal transduction pathways. • Lead compound for the design and optimization of novel GPCR ligands . • Tool for investigating cell proliferation and apoptosis mechanisms in cancer research. • Scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry programs. Handling Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-17-7-4-5-8-18(17)19-11-12-22(26-25-19)27-13-15-28(16-14-27)24(29)23-20(30-2)9-6-10-21(23)31-3/h4-12H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDDVFLIPMVXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from broader chemical principles and structural analogs:

Piperazine-Containing Analogs

Piperazine derivatives are common in pharmaceuticals due to their ability to enhance solubility and modulate receptor interactions. For example:

  • 1-(2-Benzothiazolyl)-3-(4-nitrophenyl)triazene (BTNPT) : This compound, synthesized by Yang et al. (1999), shares a triazene group but differs significantly in backbone structure. BTNPT exhibits strong chromogenic properties for cadmium detection, with a molar absorptivity of 2.52×10⁵ L·mol⁻¹·cm⁻¹ at 530 nm . In contrast, the pyridazine derivative lacks reported chromogenic activity, suggesting divergent applications.
Property 3-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine BTNPT
Core Structure Pyridazine with piperazine and benzoyl groups Benzothiazole-triazene
Functional Groups Dimethoxybenzoyl, methylphenyl Nitrophenyl, benzothiazole
Key Application Not specified (potential medicinal use) Cadmium detection
Molar Absorptivity N/A 2.52×10⁵ L·mol⁻¹·cm⁻¹

Pyridazine Derivatives

Pyridazine-based compounds often exhibit biological activity, such as kinase inhibition or antimicrobial effects. For instance:

  • 6-Phenylpyridazine derivatives : These analogs typically show higher polarity (logP ~2.0) due to the absence of lipophilic substituents like the 2-methylphenyl group. The addition of the dimethoxybenzoyl-piperazine moiety in the target compound likely enhances its membrane permeability but may reduce aqueous solubility.

Research Limitations and Gaps

Similarly, BTNPT belongs to a distinct chemical class, limiting its relevance to structural or functional comparisons.

Preparation Methods

Halogenated Pyridazine Intermediate

The synthesis begins with 3,6-dichloropyridazine, which undergoes selective amination at the 3-position using aqueous ammonia under high-temperature conditions (130°C, 12–24 hours). This yields 3-amino-6-chloropyridazine, a critical intermediate for subsequent functionalization. The chlorine at the 6-position serves as a leaving group, enabling nucleophilic substitution with 2-methylphenyl groups.

Reaction Conditions :

  • Substrate : 3,6-Dichloropyridazine

  • Reagent : Aqueous NH₃ (28–30%)

  • Temperature : 130°C

  • Yield : 68–72%

Introduction of 2-Methylphenyl Group

The 6-chloro substituent is replaced via a Suzuki-Miyaura coupling reaction using 2-methylphenylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a dioxane/water solvent system facilitate this transformation.

Optimized Parameters :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2 equiv)
SolventDioxane/H₂O (4:1)
Temperature80°C
Reaction Time8 hours
Yield85%

Piperazine Coupling

Nucleophilic Aromatic Substitution

The 3-amino group on the pyridazine ring reacts with piperazine under nucleophilic aromatic substitution (SNAr) conditions. This step requires activation of the pyridazine ring via electron-withdrawing groups (e.g., nitro or cyano), though the inherent electron deficiency of pyridazine often suffices.

Procedure :

  • Substrate : 3-Amino-6-(2-methylphenyl)pyridazine

  • Reagent : Piperazine (2.5 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 120°C

  • Time : 24 hours

  • Yield : 60–65%

Alternative Coupling Methods

Patent data reveals that peptide coupling reagents such as HATU or EDCI can enhance yields by activating the pyridazine’s amino group for piperazine conjugation. For example:

  • Reagent : HATU (1.2 equiv), DIPEA (3 equiv)

  • Solvent : DMF

  • Temperature : Room temperature

  • Yield : 78%

Benzoylation of Piperazine

Acylation with 2,6-Dimethoxybenzoyl Chloride

The final step involves reacting the piperazine nitrogen with 2,6-dimethoxybenzoyl chloride. This reaction proceeds via a Schotten-Baumann protocol, utilizing aqueous sodium bicarbonate to scavenge HCl byproducts.

Optimized Conditions :

ComponentSpecification
Acylating Agent2,6-Dimethoxybenzoyl chloride (1.1 equiv)
BaseNaHCO₃ (3 equiv)
SolventTHF/H₂O (3:1)
Temperature0°C → Room temperature
Time4 hours
Yield90%

Comparative Analysis of Coupling Reagents

Alternative methods employing EDCI/HOBt or TBTU show marginally lower yields (80–85%) but faster reaction times (2 hours).

Reagent SystemYield (%)Time (h)
EDCI/HOBt822
TBTU/DIPEA852
Schotten-Baumann904

Challenges and Mitigation Strategies

Regioselectivity in Pyridazine Functionalization

The electron-deficient pyridazine ring often leads to competing reactions at multiple positions. Halogenation at the 6-position (e.g., Cl, Br) directs subsequent substitutions to the 3-position, as seen in the synthesis of analogous compounds.

Solvent Impact on Reaction Efficiency

Polar aprotic solvents like DMF enhance nucleophilicity in SNAr reactions but may promote side reactions during benzoylation. Mixed solvent systems (e.g., THF/H₂O) balance reactivity and selectivity .

Q & A

Q. Methodology :

  • Perform comparative SAR studies using in vitro assays (e.g., enzyme inhibition IC50_{50}) and molecular dynamics simulations to map steric/electronic interactions .

Basic: What biological targets are plausible for this compound based on structural analogs?

Similar pyridazine-piperazine hybrids exhibit activity against:

  • Neurotransmitter receptors : Dopamine D2_2/D3_3 and serotonin 5-HT1A_{1A} receptors due to piperazine’s flexibility and hydrogen-bonding capacity .
  • Enzymes : Kinases (e.g., EGFR) and viral proteases, where the pyridazine core acts as a hinge-binding motif .

Validation : Preliminary screening via radioligand binding assays or fluorescence-based enzymatic assays .

Advanced: How can researchers design experiments to elucidate the mechanism of action?

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates .
  • Cryo-EM/X-ray crystallography : Resolve ligand-target complexes (e.g., with purified kinases) to identify binding pockets .
  • Transcriptomics : Profile gene expression changes in treated cell lines to map downstream pathways .

Advanced: What strategies mitigate solubility challenges during in vitro assays?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins or liposomes to enhance aqueous dispersion .
  • Pro-drug design : Introduce phosphate or acetyl groups to improve hydrophilicity, later cleaved in vivo .
  • pH adjustment : Buffer solutions (pH 6.5–7.4) stabilize the compound in physiological conditions .

Basic: How does the 2,6-dimethoxybenzoyl group influence physicochemical properties?

  • Lipophilicity : Increases logP by ~1.5 units compared to unsubstituted benzoyl, enhancing blood-brain barrier penetration .
  • Metabolic stability : Methoxy groups resist oxidative degradation by CYP450 enzymes, prolonging half-life .

Advanced: How can structural contradictions in crystallographic vs. solution-phase data be addressed?

  • Multi-conformational analysis : Compare X-ray structures (rigid lattice) with NMR NOE data (solution dynamics) to identify flexible regions (e.g., piperazine ring puckering) .
  • DFT-based conformational sampling : Calculate energy minima for rotatable bonds (e.g., benzoyl-piperazine linkage) to reconcile discrepancies .

Basic: What are the stability profiles of this compound under storage conditions?

  • Thermal stability : Decomposition >150°C (TGA data). Store at −20°C under argon .
  • Photostability : Protect from UV light due to pyridazine’s photosensitivity; amber vials recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.